molecular formula C18H19Cl2NO3 B3000238 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide CAS No. 459186-33-5

2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide

Cat. No.: B3000238
CAS No.: 459186-33-5
M. Wt: 368.25
InChI Key: ZCTAFIGHMLYAQN-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide is a useful research compound. Its molecular formula is C18H19Cl2NO3 and its molecular weight is 368.25. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide, also known as Triclosan , is the thyroid hormone (TH) . The thyroid hormone plays a crucial role in metabolism, growth, and development in humans and animals .

Mode of Action

Triclosan interacts with its target, the thyroid hormone, by activating the human pregnane X receptor (PXR) and inhibiting diiodothyronine (T2) sulfotransferases . This interaction leads to alterations in the homeostasis of the thyroid hormone .

Biochemical Pathways

The activation of PXR and inhibition of T2 sulfotransferases by Triclosan affects the thyroid hormone signaling pathway . This disruption can lead to changes in the circulating concentrations of thyroxine , a hormone produced by the thyroid gland.

Pharmacokinetics

It’s known that triclosan can be orally administered and it has been observed to cause dose-dependent decreases in total thyroxine levels .

Result of Action

The molecular and cellular effects of Triclosan’s action include disruption of thyroid hormone homeostasis . This disruption can lead to adverse impacts on thyroid-dependent developmental growth in certain species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Triclosan. For instance, the presence of Triclosan in personal care and household products suggests that its action can be influenced by factors such as product formulation, usage patterns, and disposal practices .

Biochemical Analysis

Biological Activity

2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide is a synthetic compound characterized by its complex structure comprising a dichlorophenoxy group and a dimethylphenoxy group. Its molecular formula is C18H19Cl2NO3C_{18}H_{19}Cl_2NO_3 with a molecular weight of approximately 368.3 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

Chemical Structure

The compound features a central acetamide moiety linked to two distinct phenoxy groups, which are crucial for its biological activity.

PropertyValue
Molecular Formula C18H19Cl2NO3C_{18}H_{19}Cl_2NO_3
Molecular Weight 368.3 g/mol
CAS Number 459186-33-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and pain signaling.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, potentially through the disruption of cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. Studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. For instance, derivatives of dichlorophenoxy compounds have demonstrated the ability to selectively inhibit COX-2, leading to reduced inflammation and pain relief.

Case Studies and Research Findings

  • Inhibition of COX-2 : In vitro studies have demonstrated that this compound can effectively inhibit COX-2 activity, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity against various pathogens found that the compound exhibited significant inhibition zones in agar diffusion assays, indicating its effectiveness as an antimicrobial agent.
  • Neuroprotective Properties : Preliminary research has suggested that compounds with similar structures may possess neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Data Table: Biological Activity Summary

Activity TypeAssessed EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX-2 inhibition
NeuroprotectionModulation of neurotransmitters

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO3/c1-12-7-13(2)9-15(8-12)23-6-5-21-18(22)11-24-17-4-3-14(19)10-16(17)20/h3-4,7-10H,5-6,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTAFIGHMLYAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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